N-cyclopentyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
CAS No.: 946381-85-7
Cat. No.: VC8331143
Molecular Formula: C20H24N4O2
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946381-85-7 |
|---|---|
| Molecular Formula | C20H24N4O2 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | N-cyclopentyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
| Standard InChI | InChI=1S/C20H24N4O2/c1-2-7-19-22-23-20(26-19)17-12-14-8-3-6-11-16(14)24(17)13-18(25)21-15-9-4-5-10-15/h3,6,8,11-12,15H,2,4-5,7,9-10,13H2,1H3,(H,21,25) |
| Standard InChI Key | FVRPQZMAGLKPDI-UHFFFAOYSA-N |
| SMILES | CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4CCCC4 |
| Canonical SMILES | CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4CCCC4 |
Introduction
N-cyclopentyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a complex organic compound that incorporates several distinct structural elements, including a cyclopentyl group, an indole ring, and a 1,3,4-oxadiazole moiety. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and synthetic versatility.
Synthesis and Preparation
The synthesis of N-cyclopentyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multi-step reactions. These may include:
-
Formation of the Oxadiazole Ring: This often involves condensation reactions between appropriate precursors.
-
Attachment to the Indole Ring: This step may involve nucleophilic substitution or other coupling reactions.
-
Introduction of the Cyclopentyl Group: Typically achieved through amide formation reactions.
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | Condensation | Oxadiazole precursors |
| 2 | Coupling | Indole derivative, coupling agent |
| 3 | Amide Formation | Cyclopentylamine, acyl chloride |
Biological Activities
While specific biological activities of N-cyclopentyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide are not extensively documented, compounds with similar structural features have shown potential in various therapeutic areas:
-
Anticancer Activity: Indole derivatives have been studied for their anticancer properties .
-
Anti-inflammatory Activity: Oxadiazole-containing compounds have demonstrated anti-inflammatory effects .
Future Research Directions
Further research on N-cyclopentyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide could focus on:
-
In Vitro and In Vivo Studies: To assess its pharmacological effects and toxicity.
-
Structure-Activity Relationship (SAR) Studies: To optimize its biological activity by modifying the chemical structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume